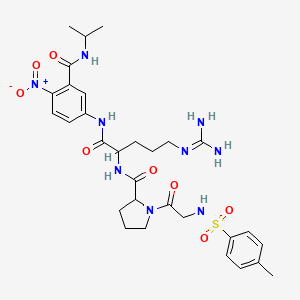

Tos-Gly-Pro-Arg-ANBA-IPA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H41N9O8S |

|---|---|

Molecular Weight |

687.8 g/mol |

IUPAC Name |

N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C30H41N9O8S/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33) |

InChI Key |

DYZFADUXBXXXMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Tos-Gly-Pro-Arg-ANBA-IPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the mechanism of action of Tos-Gly-Pro-Arg-ANBA-IPA, a synthetic peptide substrate utilized in the colorimetric and fluorometric quantification of serine protease activity, with a particular focus on thrombin. This guide details the molecular interactions, enzymatic kinetics, and the underlying principles of signal generation. Experimental protocols and quantitative data are presented to facilitate its application in research and drug development settings.

Introduction

This compound is a chromogenic and fluorogenic substrate designed for the specific and sensitive measurement of protease activity. Its chemical structure consists of a peptidic sequence (Tos-Gly-Pro-Arg) that mimics the cleavage site of various endogenous proteins, linked to a reporter molecule, 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA). The sequence Tosyl-Glycyl-Prolyl-Arginine is a well-established recognition motif for several serine proteases, most notably thrombin, a key enzyme in the blood coagulation cascade. The cleavage of the amide bond between the C-terminal arginine and the ANBA-IPA moiety by the target protease results in the release of the ANBA-IPA fragment, which exhibits distinct spectrophotometric and fluorometric properties, enabling the quantification of enzymatic activity.

Mechanism of Action

The fundamental mechanism of action of this compound relies on a protease-mediated hydrolysis reaction. The peptide sequence serves as a specific recognition site for the active site of the target protease.

Substrate Recognition and Binding

The Tos-Gly-Pro-Arg sequence directs the substrate to the active site of proteases like thrombin. Thrombin exhibits a high affinity for substrates containing a Pro-Arg motif at the P2-P1 positions (according to the Schechter and Berger nomenclature). The arginine residue's positively charged guanidinium group interacts with the negatively charged aspartate residue (Asp189) in the S1 pocket of thrombin's active site. The proline residue at the P2 position induces a specific bend in the peptide backbone, facilitating optimal orientation within the active site.

Enzymatic Cleavage

Upon binding, the serine residue (Ser195) in the catalytic triad of the protease (Ser195, His57, Asp102 in thrombin) performs a nucleophilic attack on the carbonyl carbon of the scissile amide bond between the arginine and the ANBA-IPA. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the peptide bond. The N-terminal portion of the substrate is transiently acylated to the serine residue, while the C-terminal fragment, ANBA-IPA, is released. The acyl-enzyme intermediate is subsequently hydrolyzed, regenerating the free enzyme for subsequent catalytic cycles.

Signal Generation

The released ANBA-IPA molecule is the source of the detectable signal. In its uncleaved, amide-bonded form, the spectral properties of the ANBA-IPA moiety are quenched. Upon hydrolysis, the free 5-amino-2-nitrobenzoic acid isopropylamide exhibits a distinct absorbance and fluorescence profile.

-

Chromogenic Assay: The release of ANBA-IPA leads to an increase in absorbance at a specific wavelength, which can be monitored using a spectrophotometer.

-

Fluorogenic/Luminescent Assay: The free ANBA-IPA molecule can also be detected via fluorescence or luminescence, offering potentially higher sensitivity.

Quantitative Data

Table 1: Kinetic Parameters of Thrombin with Tos-Gly-Pro-Arg-pNA

| Enzyme Source | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | 3.0 x 107 |

| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | 2.8 x 107 |

| Human γ-thrombin | 14.3 ± 2.4 | 160 ± 9 | 1.1 x 107 |

| Bovine β-thrombin | 14.4 ± 2.2 | 124 ± 6 | 8.6 x 106 |

Data adapted from a study on Tos-Gly-Pro-Arg-pNA and presented as a reasonable estimate for the ANBA-IPA analog.

Experimental Protocols

The following provides a generalized protocol for a chromogenic assay of thrombin activity using this compound. This should be optimized for specific experimental conditions.

Materials

-

Purified thrombin

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0)

-

96-well microplate

-

Microplate reader

Method

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a series of thrombin dilutions in assay buffer to desired concentrations.

-

-

Assay Procedure:

-

Add a defined volume of assay buffer to each well of the microplate.

-

Add the thrombin dilution to the wells.

-

To initiate the reaction, add the this compound solution to each well.

-

Immediately place the microplate in a pre-warmed microplate reader.

-

-

Data Acquisition:

-

Monitor the change in absorbance over time at the wavelength corresponding to the absorbance maximum of the released ANBA-IPA. The exact wavelength should be determined experimentally, but a starting point based on the parent compound, 5-amino-2-nitrobenzoic acid, is around 405-410 nm.

-

Record data at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

-

The concentration of the product can be determined using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) of the released ANBA-IPA is known.

-

Enzyme activity can be expressed in terms of the rate of product formation (e.g., µmol/min).

-

Conclusion

This compound is a valuable tool for the quantitative assessment of protease activity. Its mechanism of action is based on the specific recognition and cleavage of its peptide sequence by the target enzyme, leading to the release of a detectable chromogenic or fluorogenic reporter molecule. While specific kinetic and spectral data for this exact substrate are not widely published, its close analogy to well-characterized p-nitroanilide substrates allows for reliable estimation and application in various research and development contexts, including enzyme characterization, inhibitor screening, and diagnostic assay development. Researchers are encouraged to empirically determine the optimal assay conditions and spectral properties for their specific applications.

Unveiling the Specificity of a Key Chromogenic Substrate: A Technical Guide to Tos-Gly-Pro-Arg-ANBA-IPA

For Immediate Release

This technical guide provides an in-depth analysis of the chromogenic substrate Tos-Gly-Pro-Arg-ANBA-IPA, designed for researchers, scientists, and drug development professionals. This document outlines the substrate's specificity, offers detailed experimental protocols, and presents visual representations of its role in relevant biological pathways and experimental workflows.

Introduction

Tosyl-Glycyl-Prolyl-Arginine-5-amino-2-nitrobenzoic acid isopropylamide (this compound) is a synthetic chromogenic substrate primarily utilized in the photometric determination of serine protease activity. Its molecular structure is designed to be selectively cleaved by enzymes that recognize the Gly-Pro-Arg sequence, most notably thrombin. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the ANBA-IPA chromophore is released, resulting in a measurable change in absorbance. This characteristic makes it a valuable tool for enzyme kinetics studies, inhibitor screening, and coagulation assays. The incorporation of the 5-amino-2-nitrobenzoic acid (ANBA) moiety, as opposed to the more common p-nitroaniline (pNA), has been suggested to enhance the substrate's specificity for thrombin, reducing its hydrolysis by other proteases such as plasmin and factor Xa.

Quantitative Data on Substrate Specificity

Precise kinetic parameters for this compound across a wide range of proteases are not extensively documented in publicly available literature. However, data for the closely related substrate, Tos-Gly-Pro-Arg-pNA (Chromozym TH), provides a strong foundational understanding of its interaction with key coagulation enzymes. It is anticipated that the ANBA-IPA derivative exhibits improved specificity for thrombin.

| Enzyme | Species | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |

| Thrombin (α-form) | Human | 4.18 | 127 | 30.4 |

| Bovine | 3.61 | 100 | 27.7 | |

| Thrombin (γ/β-form) | Human (γ) | 14.3 | 160 | 11.2 |

| Bovine (β) | 14.4 | 124 | 8.6 |

Note: Data presented is for the analogous substrate Tos-Gly-Pro-Arg-pNA and should be considered indicative for this compound. The ANBA-IPA moiety is expected to increase specificity for thrombin.

Experimental Protocols

The following provides a generalized methodology for a photometric assay using this compound to determine the activity of a target serine protease, such as thrombin.

Materials:

-

This compound substrate

-

Purified serine protease (e.g., thrombin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Nuclease-free water

-

DMSO (for initial substrate solubilization, if necessary)

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of this compound by dissolving it in nuclease-free water. If solubility is an issue, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with the assay buffer.

-

From the stock solution, prepare a series of working solutions of varying concentrations in the assay buffer to determine the optimal substrate concentration (e.g., for K_m determination).

-

-

Enzyme Preparation:

-

Prepare a stock solution of the purified protease in the assay buffer.

-

Create a series of dilutions of the enzyme to find a concentration that yields a linear rate of substrate hydrolysis over a defined time period.

-

-

Assay Execution:

-

To each well of a 96-well microplate, add a defined volume of the assay buffer.

-

Add the enzyme solution to each well, except for the blank controls (add buffer instead).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the this compound working solution to each well.

-

Immediately place the microplate in the reader and begin kinetic measurements of absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.

-

For kinetic parameter determination, plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

-

The turnover number (k_cat) can be calculated from V_max if the enzyme concentration is known (k_cat = V_max / [E]).

-

Visualizations

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the central role of thrombin in the coagulation cascade, the pathway in which this compound is a valuable investigational tool.

Caption: Role of Thrombin in the Coagulation Cascade.

Experimental Workflow: Photometric Enzyme Assay

This diagram outlines the typical workflow for conducting a photometric enzyme assay using this compound.

Caption: Workflow for a Photometric Enzyme Assay.

Logical Relationship: Substrate Cleavage Mechanism

The following diagram illustrates the mechanism of action of this compound upon interaction with a target protease.

Caption: Mechanism of Chromophore Release.

The Core Principle of Chromogenic Assays: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of chromogenic assays utilizing peptide substrates. These assays are a cornerstone of enzymatic research and high-throughput screening, offering a robust and quantifiable method for measuring enzyme activity. This guide provides a detailed overview of the core mechanism, comprehensive experimental protocols, and quantitative data to facilitate the successful application of these assays in a research and drug development setting.

Core Principle of Chromogenic Assays

Chromogenic assays are biochemical tests that measure the activity of an enzyme through a color change.[1][2] The fundamental principle lies in the enzymatic cleavage of a specifically designed synthetic peptide substrate. This substrate consists of a short amino acid sequence, which is recognized by the target enzyme, and a chromophore, a chemical group that absorbs light in the visible spectrum.[3]

Initially, the chromogenic substrate is colorless or has a very low absorbance at a specific wavelength.[3] The peptide sequence is linked to the chromophore, often p-nitroaniline (pNA), via a peptide bond.[4] When the target enzyme is present and active, it recognizes and cleaves this specific peptide bond, releasing the chromophore. The liberated chromophore, such as pNA, exhibits a distinct color, typically yellow, and a significant increase in absorbance at a specific wavelength (commonly 405 nm).[5][6]

The rate of color development is directly proportional to the enzymatic activity. By measuring the change in absorbance over time using a spectrophotometer or a microplate reader, the concentration and activity of the target enzyme can be accurately quantified.[3] This relationship is governed by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The specificity of the assay is determined by the amino acid sequence of the peptide substrate, which is designed to be selectively recognized and cleaved by the target enzyme.[7] This allows for the measurement of the activity of a specific protease even in a complex biological sample.

Enzyme Kinetics and Data Presentation

The interaction between an enzyme and its chromogenic substrate can be described by Michaelis-Menten kinetics.[5][8] The key kinetic parameters, the Michaelis constant (K_m) and the maximum reaction velocity (V_max), provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.[8] The turnover number (k_cat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, can be calculated from V_max if the enzyme concentration is known.[9] The ratio of k_cat/K_m is a measure of the enzyme's overall catalytic efficiency and substrate specificity.[7]

Below is a summary of kinetic parameters for various serine proteases with their respective chromogenic substrates. This data is crucial for assay development, optimization, and comparison of enzyme activities.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) |

| Thrombin (Human) | S-2238 | 9 | 124 | 13.8 |

| Chromozym TH | 5 | 105 | 21.0 | |

| Factor Xa (Bovine) | S-2222 | 230 | 180 | 0.78 |

| S-2765 | 70 | 150 | 2.14 | |

| Plasmin (Human) | S-2251 | 290 | 65 | 0.22 |

| S-2403 | 210 | 50 | 0.24 | |

| Trypsin (Bovine) | S-2222 | 30 | 20 | 0.67 |

| Chromozym TRY | 200 | 100 | 0.5 | |

| Chymotrypsin | S-2586 | 40 | 30 | 0.75 |

| Plasma Kallikrein | S-2302 | 200 | 100 | 0.5 |

| t-PA | S-2288 | 300 | 8 | 0.027 |

| Urokinase | S-2444 | 80 | 20 | 0.25 |

Note: The kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition. The data presented here is compiled from various sources and should be used as a reference.[1][10]

Experimental Protocols

This section provides a generalized, detailed methodology for performing a chromogenic protease assay in a 96-well microplate format. This protocol can be adapted for various proteases and substrates with appropriate optimization.

Materials and Reagents

-

Enzyme: Purified enzyme or biological sample containing the enzyme of interest.

-

Chromogenic Substrate: Specific peptide substrate for the target enzyme (e.g., S-2238 for thrombin).

-

Assay Buffer: Buffer appropriate for optimal enzyme activity (e.g., Tris-HCl, HEPES) with a specific pH and ionic strength.

-

Microplate: Clear, flat-bottom 96-well microplate.

-

Microplate Reader: Capable of measuring absorbance at the appropriate wavelength (typically 405 nm).

-

Incubator: To maintain a constant temperature (e.g., 37°C).

-

Stop Solution (Optional): Such as acetic acid, to terminate the enzymatic reaction at a specific time point for endpoint assays.

Reagent Preparation

-

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. For quantitative assays, the exact concentration of the enzyme should be determined. Dilute the enzyme stock solution to the desired working concentration in the assay buffer just before use.

-

Substrate Solution: Dissolve the chromogenic substrate in sterile, deionized water or an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution to the desired final concentration in the assay buffer. The optimal substrate concentration is typically around the K_m value.

-

Assay Buffer: Prepare the assay buffer with the required pH and ionic strength. Ensure all components are fully dissolved and the pH is accurately adjusted.

Assay Procedure (Kinetic Assay)

-

Plate Setup: Add a specific volume of the assay buffer to each well of the 96-well microplate. Include appropriate controls such as a blank (no enzyme), a negative control (no substrate), and if applicable, a positive control (a known amount of active enzyme).

-

Enzyme Addition: Add the prepared enzyme solution to the appropriate wells. The final volume in each well should be kept consistent.

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pre-warmed substrate solution to all wells. Mix the contents of the wells gently, avoiding the formation of bubbles.

-

Absorbance Measurement: Immediately place the microplate in a pre-heated microplate reader. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a specific duration (e.g., 30-60 minutes).

-

Data Analysis: Plot the absorbance values against time. The initial rate of the reaction (V₀) is determined from the linear portion of the curve. The enzyme activity is then calculated based on the rate of pNA release, using the molar extinction coefficient of pNA (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm).

Assay Procedure (Endpoint Assay)

-

Follow steps 1-4 of the kinetic assay procedure.

-

Incubation: Incubate the reaction mixture for a fixed period (e.g., 30 minutes) at the optimal temperature.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 50 µL of 20% acetic acid) to each well.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm.

-

Data Analysis: The enzyme activity is proportional to the final absorbance reading after subtracting the blank.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Solution(s) |

| High Background | - Contaminated reagents- Spontaneous substrate hydrolysis- Presence of interfering substances in the sample | - Use fresh, high-quality reagents- Run a substrate-only control to check for spontaneous hydrolysis- Perform a sample blank (sample without substrate) to correct for background absorbance- Consider sample purification steps if interference is suspected[11] |

| Low or No Signal | - Inactive enzyme- Incorrect assay conditions (pH, temperature)- Sub-optimal substrate concentration- Presence of inhibitors in the sample | - Use a fresh enzyme preparation or a positive control to verify enzyme activity- Optimize assay conditions (pH, temperature, buffer composition)- Perform a substrate titration to determine the optimal concentration- Dilute the sample to reduce inhibitor concentration[11] |

| Non-linear Reaction Rate | - Substrate depletion- Product inhibition- Enzyme instability | - Use a lower enzyme concentration or a shorter reaction time- Check for product inhibition by adding the product to the reaction mixture- Assess enzyme stability under the assay conditions |

Mandatory Visualizations

Core Principle of Chromogenic Assays

Caption: Enzymatic cleavage of a chromogenic substrate.

Experimental Workflow for High-Throughput Screening (HTS) of Protease Inhibitors

Caption: High-throughput screening workflow for protease inhibitors.

Simplified Blood Coagulation Cascade

Caption: The blood coagulation cascade leading to fibrin formation.

References

- 1. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 2. goldbio.com [goldbio.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. graphviz.org [graphviz.org]

- 5. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 6. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diapharma.com [diapharma.com]

- 8. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 10. benchchem.com [benchchem.com]

- 11. www1.wfh.org [www1.wfh.org]

An In-depth Technical Guide to Thrombin Activity Measurement Using Tos-Gly-Pro-Arg-ANBA-IPA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate Tos-Gly-Pro-Arg-ANBA-IPA for the quantitative determination of thrombin activity. It covers the substrate's mechanism of action, offers detailed experimental protocols, and discusses the relevant signaling pathways, making it an essential resource for researchers in coagulation, hemostasis, and drug development.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the specific and sensitive measurement of thrombin activity.[1][2][3][4] Thrombin, a serine protease, plays a pivotal role in the blood coagulation cascade by converting fibrinogen to fibrin.[2] Accurate measurement of thrombin activity is crucial for understanding hemostasis and thrombosis, as well as for the development of anticoagulant therapies.[2]

The design of this compound leverages a tripeptide sequence (Gly-Pro-Arg) that is selectively recognized and cleaved by thrombin. This peptide is conjugated to a chromogenic reporter molecule, 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA). Upon enzymatic cleavage by thrombin at the carboxyl side of the arginine residue, the ANBA-IPA chromophore is released, resulting in a measurable color change that is directly proportional to thrombin activity.

Substrates utilizing 5-amino-2-nitro benzoic acid (ANBA) derivatives have been developed to enhance specificity for thrombin compared to other proteases like plasmin, factor Xa, or kallikrein.[5] This increased specificity is particularly advantageous when measuring thrombin activity in complex biological samples such as plasma.[5]

Mechanism of Action

The enzymatic assay using this compound is based on a straightforward colorimetric principle. Thrombin catalyzes the hydrolysis of the peptide bond between Arginine (Arg) and the ANBA-IPA moiety. This cleavage releases the yellow-colored ANBA-IPA, which can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength, typically around 405 nm.

Caption: Enzymatic cleavage of this compound by thrombin.

Quantitative Data

Table 1: Kinetic Parameters for Thrombin with a Structurally Similar Substrate

| Substrate | Enzyme | KM (μM) | kcat (s-1) |

| Tos-Gly-Pro-Arg-pNA | Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 |

| Tos-Gly-Pro-Arg-pNA | Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 |

Data obtained under specific conditions (I = 0.11 M, 25°C, pH 7.8) and should be considered as a reference.

Experimental Protocols

The following is a generalized protocol for measuring thrombin activity using a chromogenic substrate like this compound in a 96-well plate format. This protocol is based on standard methodologies for similar assays and should be optimized for specific experimental conditions.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4-8.4. The optimal pH should be determined empirically.

-

Thrombin Standard: A purified thrombin standard of known activity (e.g., in NIH units/mL or nmol/L) should be used to generate a standard curve. Prepare a series of dilutions in the assay buffer.

-

Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, as per manufacturer's instructions). Further dilute to the desired working concentration in the assay buffer. The optimal final substrate concentration is typically around the KM value.

-

Sample Preparation: Samples (e.g., purified enzyme, plasma, or other biological fluids) should be diluted in the assay buffer to ensure the thrombin activity falls within the linear range of the standard curve.

Assay Procedure

-

Plate Setup: Add 10-20 µL of each thrombin standard and sample to individual wells of a 96-well microplate.

-

Pre-incubation: Add 160-180 µL of assay buffer to each well and pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

-

Reaction Initiation: Add 20 µL of the pre-warmed substrate solution to each well to initiate the reaction. The final volume in each well should be 200 µL.

-

Kinetic Measurement: Immediately start measuring the absorbance at 405 nm in a microplate reader capable of kinetic measurements. Record the absorbance every 30-60 seconds for a period of 10-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Subtract the rate of the blank (no thrombin) from all other readings.

-

Plot the rate of reaction for the thrombin standards against their known concentrations to generate a standard curve.

-

Determine the thrombin activity in the unknown samples by interpolating their reaction rates from the standard curve.

-

References

The Central Role of Tos-Gly-Pro-Arg-ANBA-IPA in Hirudin Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the chromogenic substrate Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide (Tos-Gly-Pro-Arg-ANBA-IPA) in the quantitative determination of hirudin and its recombinant forms. Hirudin, a potent and specific thrombin inhibitor originally isolated from the medicinal leech, is a key anticoagulant therapeutic. Accurate measurement of its plasma concentration is paramount for both clinical monitoring and drug development. This document provides a detailed overview of the assay principles, experimental protocols, and performance data associated with the use of this compound.

Principle of the Chromogenic Assay

The quantification of hirudin using this compound is based on a photometric method that measures residual thrombin activity. In this assay, a known and excess amount of thrombin is introduced to a plasma sample containing an unknown concentration of hirudin. The hirudin in the sample immediately forms a tight, non-covalent complex with a portion of the thrombin, thereby inhibiting its enzymatic activity.

Subsequently, the chromogenic substrate, this compound, is added to the reaction mixture. The remaining, uninhibited thrombin cleaves this substrate, releasing a chromophore (5-amino-2-nitrobenzoic acid). The rate of color development, which is measured spectrophotometrically at a wavelength of 405 nm, is inversely proportional to the concentration of hirudin in the sample. A higher concentration of hirudin results in less free thrombin, leading to a slower rate of substrate cleavage and a lower absorbance signal.

Quantitative Data Presentation

The performance of an automated chromogenic substrate assay for recombinant hirudin (r-hirudin) using this compound has been evaluated on clinical chemistry analyzers. The key quantitative data from these evaluations are summarized below for clear comparison.

Table 1: Assay Performance on Hitachi 911 Analyzer

| Parameter | Value |

| Measuring Range | 0.2 - 4.0 mg/L |

| Intra-Assay CV | 0.63% - 2.78% |

| Inter-Assay CV | 3.57% - 9.15% |

| Correlation with ELISA (r) | 0.964 |

| Regression Analysis (y=mx+c) | y = 0.978x + 0.038 |

Table 2: Assay Performance on Cobas Mira Analyzer

| Parameter | Value |

| Measuring Range | 0.2 - 4.0 mg/L |

| Intra-Assay CV | 1.51% - 7.84% |

| Inter-Assay CV | 3.72% - 12.99% |

| Correlation with ELISA (r) | 0.964 |

| Regression Analysis (y=mx+c) | y = 0.959x - 0.003 |

CV: Coefficient of Variation ELISA: Enzyme-Linked Immunosorbent Assay

Experimental Protocols

While the full detailed protocol from the seminal study by Hafner et al. (1995) is not publicly available, a representative experimental protocol for a chromogenic hirudin assay is provided below. This protocol is based on established methodologies for similar assays and the information available for the automated assay using this compound.

3.1. Reagents and Materials

-

This compound solution: Prepare according to the manufacturer's instructions.

-

Bovine Thrombin solution: A stock solution of known activity (e.g., 10 NIH units/mL) in a suitable buffer.

-

Tris-HCl Buffer: 0.05 M, pH 7.4, containing 0.15 M NaCl.

-

Hirudin Standard Solutions: Prepare a series of known concentrations of recombinant hirudin in citrated plasma (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/L).

-

Citrated Plasma Samples: Patient or research samples collected in 3.2% sodium citrate.

-

Microplate reader or automated clinical chemistry analyzer: Capable of measuring absorbance at 405 nm.

3.2. Assay Procedure (Manual Microplate Method - Illustrative Example)

-

Sample Preparation: Centrifuge citrated whole blood to obtain platelet-poor plasma.

-

Reaction Setup:

-

Pipette 12 µL of hirudin standard or plasma sample into the wells of a microplate.

-

Add 100 µL of Tris-HCl buffer to each well.

-

-

Initiation of Inhibition and Substrate Cleavage:

-

Add 50 µL of bovine thrombin solution to each well. The inhibitory reaction between hirudin and thrombin is almost instantaneous.

-

Immediately add 50 µL of the this compound solution to each well to start the chromogenic reaction.

-

-

Measurement:

-

Place the microplate in a reader pre-set to 37°C.

-

Measure the change in absorbance per minute (ΔA/min) at 405 nm.

-

-

Data Analysis:

-

Construct a standard curve by plotting the ΔA/min values against the known concentrations of the hirudin standards.

-

Determine the hirudin concentration in the unknown samples by interpolating their ΔA/min values from the standard curve.

-

3.3. Automated Analyzer Procedure

For automated analyzers like the Hitachi 911 or Cobas Mira, the assay parameters are programmed according to the manufacturer's instructions. A typical automated procedure involves the instrument automatically pipetting a small sample volume (e.g., 12 µL) and the reagents into a reaction cuvette, followed by kinetic measurement of the absorbance change at 405 nm.

Visualizations

4.1. Signaling Pathway: Thrombin Inhibition by Hirudin

Caption: Mechanism of thrombin inhibition by hirudin.

4.2. Experimental Workflow: Chromogenic Hirudin Assay

Caption: Workflow of the chromogenic hirudin assay.

4.3. Logical Relationship: Inverse Proportionality

Caption: Inverse relationship in the hirudin assay.

An In-depth Technical Guide on the Discovery and Application of Fibrin Polymerization Inhibitors: The Case of Pefabloc FG®

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Tos-Gly-Pro-Arg-ANBA-IPA" is a chromogenic peptide substrate used for luminescence-based assays and is not a therapeutic agent or drug in development. This guide will focus on the closely related and well-documented fibrin polymerization inhibitor, Pefabloc FG®, which is the brand name for the synthetic peptide H-Gly-Pro-Arg-Pro-OH. This peptide shares the core Gly-Pro-Arg sequence critical for its mechanism of action.

Introduction and Background

The coagulation cascade is a vital physiological process that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. A key step in this process is the conversion of soluble fibrinogen to insoluble fibrin monomers by the enzyme thrombin. These monomers then self-assemble into a stable, three-dimensional fibrin network. While essential for hemostasis, aberrant fibrin clot formation can lead to thrombosis, a primary cause of cardiovascular diseases such as heart attack and stroke.

The discovery of synthetic peptides that can inhibit fibrin polymerization has been pivotal for both research and diagnostic applications. These inhibitors are invaluable tools for studying the mechanisms of coagulation and for preventing unwanted clotting in experimental and diagnostic samples. One such inhibitor is Pefabloc FG®, a synthetic tetrapeptide with the sequence H-Gly-Pro-Arg-Pro-OH.

Discovery and Rationale

The development of Pefabloc FG® and similar peptides stemmed from foundational research into the mechanism of fibrin polymerization. It was discovered that the cleavage of fibrinopeptides A and B from fibrinogen by thrombin exposes new N-terminal sequences, "knobs," which then bind to complementary "holes" in the D-domains of other fibrin monomers.

The peptide sequence Gly-Pro-Arg (GPR) corresponds to the N-terminus of the fibrin alpha-chain exposed after thrombin cleavage (the 'A' knob). Researchers hypothesized that synthetic peptides mimicking this sequence could competitively inhibit the "knob-hole" interaction, thereby preventing fibrin polymerization. Early studies in the late 1970s and early 1980s confirmed this hypothesis, demonstrating that peptides like Gly-Pro-Arg and the more potent Gly-Pro-Arg-Pro could effectively prevent the aggregation of fibrin monomers.[1][2] Pefabloc FG® is a commercially available version of this inhibitory peptide, designed for research and diagnostic use.

Mechanism of Action

Pefabloc FG® functions as a competitive inhibitor of fibrin polymerization. It binds with high affinity to the "holes" in the D-domain of fibrinogen, the same sites that the "knobs" of fibrin monomers would normally bind to.[3][4] By occupying these binding sites, Pefabloc FG® physically obstructs the interaction between fibrin monomers, thus inhibiting the formation and elongation of fibrin strands.[3][5] This action effectively halts the polymerization process, preventing the formation of a fibrin gel.[6]

The following diagram illustrates the fibrin polymerization process and the inhibitory action of Pefabloc FG®.

Caption: Mechanism of fibrin polymerization and its inhibition by Pefabloc FG®.

Quantitative Data

The efficacy of Pefabloc FG® and its parent peptide, Gly-Pro-Arg-Pro, has been quantified in various studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Molecule | Reference |

| Association Constant (Ka) | ~5 x 10⁴ M⁻¹ | Gly-Pro-Arg-Pro | [2] |

| Binding Sites on Fibrinogen | 2 | Gly-Pro-Arg-Pro | [2] |

| Binding Sites on Fragment D | 1 | Gly-Pro-Arg-Pro | [2] |

Table 1: Binding characteristics of Gly-Pro-Arg-Pro.

| Application | Recommended Concentration | Reference |

| Gelation Prevention | [6] | |

| des-AB-fibrin | 0.5 - 2.3 mM | [6] |

| des-A-fibrin | 2.3 mM | [6] |

| Human plasma, HC-II test | 0.5 mg/mL | [6] |

| Bovine fibrinogen (0.2%) / Thrombin (0.5 U/mL) | 1.5 mg/mL | [6] |

| Clot Liquefaction | [6] | |

| des-AB-fibrin | 15.0 mM | [6] |

| des-A-fibrin | 1.0 mM | [6] |

Table 2: Recommended working concentrations of Pefabloc FG® for various applications.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Pefabloc FG®. Below are protocols for key experiments.

Fibrin Polymerization Inhibition Assay (Turbidimetric Method)

This assay measures the inhibition of fibrin polymerization by monitoring the change in turbidity (optical density) of a fibrinogen solution after the addition of thrombin.

Materials:

-

Human Fibrinogen

-

Thrombin

-

Pefabloc FG® (or other peptide inhibitors)

-

Tris-buffered saline (TBS), pH 7.4, containing CaCl₂

-

Spectrophotometer with temperature control (37°C)

Protocol:

-

Prepare a stock solution of human fibrinogen in TBS.

-

Prepare a series of dilutions of Pefabloc FG® in TBS.

-

In a cuvette, mix the fibrinogen solution with either a Pefabloc FG® dilution or TBS (for control).

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the polymerization by adding a pre-warmed thrombin solution.

-

Immediately start monitoring the change in absorbance at 350 nm over time.

-

The delay in the onset of turbidity and the decrease in the maximum turbidity are indicative of the inhibitory activity of the peptide.

Thrombin Generation Assay (TGA) in Plasma

Pefabloc FG® is used in TGA to prevent the formation of a fibrin clot, which would interfere with the optical measurement of a fluorogenic thrombin substrate.

Materials:

-

Citrated human plasma

-

Pefabloc FG®

-

Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Tissue factor and phospholipids (trigger)

-

Calcium chloride solution

-

Fluorometer with temperature control (37°C)

Protocol:

-

Thaw citrated plasma at 37°C.

-

Prepare a reagent mixture containing the fluorogenic substrate and Pefabloc FG® (final concentration typically ~1.5 mg/mL).

-

In a 96-well plate, add plasma to each well.

-

Add the substrate/Pefabloc FG® mixture to the plasma.

-

Place the plate in a pre-warmed (37°C) fluorometer.

-

Initiate thrombin generation by adding a trigger solution (tissue factor, phospholipids, and CaCl₂).

-

Monitor the fluorescence intensity over time. The resulting curve represents thrombin generation, which can be analyzed without interference from clot formation.

The following diagram illustrates the workflow for a typical turbidimetric fibrin polymerization inhibition assay.

Caption: Workflow for a turbidimetric fibrin polymerization inhibition assay.

Applications

Pefabloc FG® is primarily used in research and diagnostics where fibrin formation can interfere with assays or processes.

-

Diagnostic Assays: It is crucial in tests like the Thrombin Generation Assay, where the formation of a clot would obscure the optical signal.[6]

-

Research: It allows for the study of coagulation pathways and thrombin activity in plasma without the complication of clot formation.

-

Protein Purification: It can be used to prevent fibrin formation during the purification and processing of clotting factors and other plasma proteins.[3][5][6]

Conclusion

Pefabloc FG® (H-Gly-Pro-Arg-Pro-OH) is a potent and specific inhibitor of fibrin polymerization that has its roots in the fundamental understanding of the coagulation cascade. By competitively inhibiting the "knob-hole" interactions essential for fibrin monomer assembly, it serves as an indispensable tool for researchers and diagnosticians. Its application in various assays and purification protocols underscores the importance of targeted, peptide-based inhibitors in the study and manipulation of complex biological systems.

References

- 1. Effect of calcium and synthetic peptides on fibrin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Enzyme Research | Product List [enzymeresearch.co.uk]

- 4. enzymeresearch.co.uk [enzymeresearch.co.uk]

- 5. Fibrin Polymerization. 1. Alkylating peptide inhibitors of fibrin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tos-Gly-Pro-Arg-ANBA-IPA and its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic substrate Tos-Gly-Pro-Arg-ANBA-IPA, its various synonyms used in scientific literature, and its primary application in the quantitative determination of hirudin and other direct thrombin inhibitors. This document is intended for researchers, scientists, and drug development professionals working in the fields of coagulation, hematology, and pharmacology.

Introduction to this compound

Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide, commonly abbreviated as this compound, is a synthetic chromogenic peptide substrate. Its primary utility lies in photometric assays designed to measure the activity of serine proteases, most notably thrombin. The enzymatic cleavage of the substrate at the arginine residue by thrombin releases the chromophore, 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA), which can be quantified spectrophotometrically. This reaction forms the basis of a sensitive and specific assay for measuring thrombin activity and, consequently, the concentration of its inhibitors, such as hirudin.

Nomenclature and Synonyms

In scientific and commercial literature, this compound is referred to by a variety of names. This can often lead to confusion when searching for information or comparing experimental data. The following table summarizes the known synonyms and alternative nomenclature for this compound.

| Category | Synonym/Name |

| Full Chemical Name | Nα-Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide |

| IUPAC Name | (2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide[1] |

| Common Abbreviation | This compound |

| Simplified Abbreviation | tos-GPR-ANBA-IPA[2][3] |

| CAS Registry Number | 99700-50-2 |

| Spaced Abbreviation | Tos Gly Pro Arg ANBA IPA; Tos Gly Pro Arg ANBA-IPA[1] |

| Acetate Salt Form | This compound acetate; tos-GPR-ANBA-IPA acetate[4] |

| Systematic Name Fragment | tosyl-glycyl-prolyl-arginyl-ANBA-IPA[2] |

Application in Hirudin Assays

The most prominent application of this compound is in the chromogenic assay for the determination of hirudin concentration in plasma.[1] Hirudin is a potent and specific direct inhibitor of thrombin. The assay principle is based on the inhibition of a fixed amount of thrombin by the hirudin present in a sample. The residual thrombin activity is then measured by the rate of cleavage of this compound. The amount of chromophore released is inversely proportional to the hirudin concentration in the sample.

Signaling Pathway of the Chromogenic Assay

The following diagram illustrates the biochemical pathway underlying the chromogenic hirudin assay.

References

An In-depth Technical Guide to the Safe Handling of Tos-Gly-Pro-Arg-ANBA-IPA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS). A specific MSDS for Tos-Gly-Pro-Arg-ANBA-IPA was not available at the time of writing. The following guidelines are a synthesis of information available for the product's components: the peptide Tos-Gly-Pro-Arg, 4-Amino-3-nitrobenzoic acid (ANBA), and Isopropyl Alcohol (IPA). Users should exercise caution and adhere to all applicable laboratory safety protocols.

Introduction

This compound is a chromogenic peptide substrate primarily used for luminescence-based enzymatic assays.[1][2][3][4][5] Its utility in research and development necessitates a thorough understanding of its properties to ensure safe handling and accurate experimental outcomes. This guide provides a detailed overview of safety protocols, handling procedures, and experimental considerations based on the known properties of its constituent parts.

Hazard Identification and Precautions

While specific toxicological data for the conjugate is unavailable, a hazard assessment of its components is crucial. The compound should be handled with care, assuming it may possess the hazards of its most reactive components.

-

4-Amino-3-nitrobenzoic acid (ANBA): This component is known to cause skin and eye irritation, and may cause respiratory irritation.[6][7]

-

Isopropyl Alcohol (IPA): The "IPA" suffix suggests the presence of isopropyl alcohol, a flammable liquid and vapor that can cause serious eye irritation and drowsiness or dizziness.[8][9]

-

Peptide Moiety (Tos-Gly-Pro-Arg): As with most fine chemical powders, the peptide portion may be hazardous if inhaled or comes into contact with skin.

Based on this, the following general precautions are recommended:

-

Eye Contact: May cause serious irritation.[6][7] In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]

-

Skin Contact: May cause skin irritation.[6][7] In case of contact, wash with plenty of soap and water. Remove contaminated clothing.[6][7]

-

Inhalation: May cause respiratory irritation.[6][7] Avoid breathing dust or vapors. Move to fresh air if inhaled and seek medical advice if you feel unwell.[6][7]

-

Ingestion: The effects of ingestion are unknown. Rinse mouth with water and seek medical advice.

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data available for the storage and handling of this compound and its primary solvent component.

Table 1: Storage and Stability of this compound Stock Solutions[2]

| Storage Temperature | Shelf Life | Recommendations |

| -80°C | 6 months | Recommended for long-term storage. Ensure the container is sealed to prevent moisture contamination. |

| -20°C | 1 month | Suitable for short-term storage. Ensure the container is sealed. |

Table 2: Physical and Chemical Properties of Isopropyl Alcohol (IPA)[9][10]

| Property | Value |

| Molecular Formula | C₃H₈O |

| Molecular Weight | 60.10 g/mol |

| Boiling Point | 82.3°C (180.1°F) |

| Flash Point | 12°C (53.6°F) |

| Flammability Range | 2% - 12.7% in air |

Experimental Protocols

Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be observed when handling this compound.

Caption: Personal Protective Equipment Workflow.

Solubilization Protocol

This compound is soluble in water, but may require other solvents for complete dissolution.[1][3][4] The following is a recommended stepwise protocol for solubilization.

Caption: Stepwise Solubilization Protocol.

Note: For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 µm filter before use.[2]

Safe Handling and Storage Workflow

A systematic approach to handling and storage is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Caption: Safe Handling and Storage Workflow.

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed:

-

Spill: Remove all sources of ignition.[6] Use an inert absorbent material for cleanup and place it in a suitable, closed container for disposal.[6]

-

Fire: As the compound may contain IPA, use an appropriate fire extinguisher for flammable liquids (e.g., dry chemical, CO₂, or alcohol-resistant foam).

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a clear understanding of its potential hazards and the implementation of rigorous handling protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure the generation of reliable and reproducible data. Always consult your institution's safety officer for specific guidance and protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - tcsc4229 - Taiclone [taiclone.com]

- 4. gentaur.com [gentaur.com]

- 5. glpbio.cn [glpbio.cn]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 9. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molar Extinction Coefficient of Tos-Gly-Pro-Arg-ANBA-IPA Product: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of Tos-Gly-Pro-Arg-ANBA-IPA

This compound is a chromogenic substrate designed for the measurement of specific protease activity, often utilized in luminescence or photometric assays.[1][2][3] Upon enzymatic cleavage, a chromophore is released, which can be quantified by measuring its absorbance at a specific wavelength. To accurately relate the measured absorbance to the concentration of the product, and thereby the enzymatic activity, the molar extinction coefficient (ε) of the released chromophore must be known.

Physicochemical Properties

A summary of the known properties of the substrate this compound is presented in Table 1. This information is critical for preparing solutions of known concentrations, a prerequisite for determining the molar extinction coefficient.

| Property | Value | Source(s) |

| Chemical Formula | C₃₀H₄₁N₉O₈S | [1][4][5] |

| Molecular Weight | 687.77 g/mol | [1][4] |

| CAS Number | 99700-50-2 | [1][4][5] |

| Solubility | Soluble in Water (H₂O) | [4] |

| Alternative Names | tos-GPR-ANBA-IPA | [2][4] |

Theoretical Basis: The Beer-Lambert Law

The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert Law.[6][7][8] This law establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[7] The equation is as follows:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (in units of M⁻¹cm⁻¹)

-

c is the molar concentration of the absorbing species (in mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

By measuring the absorbance of several solutions of known concentrations, a standard curve can be generated. The molar extinction coefficient is then determined from the slope of this curve.[9]

Experimental Protocol for Determining the Molar Extinction Coefficient

The following is a detailed methodology for the experimental determination of the molar extinction coefficient of the this compound enzymatic product.

Materials and Equipment

-

This compound product (the cleaved chromophore)

-

Appropriate buffer solution (the same as used in the enzymatic assay)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz or high-quality plastic cuvettes with a known path length (typically 1 cm)

Experimental Workflow

The overall workflow for determining the molar extinction coefficient is depicted in the following diagram.

Caption: Experimental workflow for determining the molar extinction coefficient.

Step-by-Step Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a known mass of the purified this compound product (the chromophore).

-

Dissolve it in a precise volume of the assay buffer to create a stock solution of known concentration (in mol/L). The molecular weight from Table 1 should be used for this calculation.

-

-

Preparation of Standard Dilutions:

-

Perform a series of serial dilutions of the stock solution using the same assay buffer to generate at least five standard solutions of decreasing, known concentrations.

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Using one of the standard solutions (typically one in the mid-range of your dilution series), scan the absorbance across a range of wavelengths (e.g., 200-800 nm) to identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

-

Absorbance Measurements:

-

Set the spectrophotometer to the determined λmax.

-

Use the assay buffer as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the standard solutions. It is recommended to perform at least three independent measurements for each concentration.

-

-

Data Analysis and Calculation:

-

Plot the average absorbance values (y-axis) against the corresponding molar concentrations (x-axis).

-

Perform a linear regression analysis on the plotted data. The resulting equation will be in the form y = mx + b, where 'm' is the slope and 'b' is the y-intercept.

-

According to the Beer-Lambert law (A = εcl), the slope of the line (m) is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[9] The y-intercept should be close to zero.

-

Conclusion

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - tcsc4229 - Taiclone [taiclone.com]

- 5. This compound | CAS#:99700-50-2 | Chemsrc [chemsrc.com]

- 6. study.com [study.com]

- 7. edinst.com [edinst.com]

- 8. Khan Academy [khanacademy.org]

- 9. Molar Extinction Coefficient Calculation [alphalyse.com]

Methodological & Application

Application Notes and Protocols for Photometric Assay Using Tos-Gly-Pro-Arg-ANBA-IPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-Gly-Pro-Arg-ANBA-IPA is a chromogenic peptide substrate designed for the sensitive and specific photometric determination of serine protease activity, most notably thrombin. This document provides a detailed guide for utilizing this substrate in a variety of research and drug development applications, including enzyme kinetics, inhibitor screening, and the assessment of coagulation-related factors such as Antithrombin III (ATIII) and hirudin. The assay is based on the enzymatic cleavage of the substrate by the target protease, which liberates the chromophore 5-amino-2-nitrobenzoic acid (ANBA), resulting in a measurable increase in absorbance at 405 nm. The rate of color development is directly proportional to the enzymatic activity.

Principle of the Assay

The photometric assay using this compound follows a straightforward enzymatic reaction. The target serine protease, such as thrombin, recognizes and cleaves the peptide sequence Gly-Pro-Arg. This cleavage releases the yellow-colored chromophore, 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA). The rate of the resulting increase in absorbance at 405 nm is directly proportional to the concentration of the active enzyme in the sample.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₁N₉O₈S |

| Molecular Weight | 687.77 g/mol |

| Appearance | Lyophilized powder |

| Solubility | Soluble in water or aqueous buffers |

| Storage | Store at -20°C for long-term stability |

Table 2: Kinetic Parameters for a Structurally Similar Substrate (Tos-Gly-Pro-Arg-pNA) with Thrombin

| Enzyme | Kₘ (μM) | kcat (s⁻¹) |

| Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 |

| Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 |

Note: Data presented is for the p-nitroanilide (pNA) analogue of the substrate, which exhibits similar kinetic behavior. These values can be used as a starting point for experimental design.

Experimental Protocols

1. Materials and Reagents

-

This compound substrate

-

Purified target enzyme (e.g., human α-thrombin)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8 at 25°C

-

Test compounds (inhibitors or activators)

-

96-well microplate, clear flat bottom

-

Microplate reader capable of measuring absorbance at 405 nm

-

Calibrated pipettes

-

Reagent-grade water

2. Reagent Preparation

-

Substrate Stock Solution (1 mM): Dissolve an appropriate amount of this compound in reagent-grade water to achieve a final concentration of 1 mM. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

Enzyme Working Solution: Prepare a working solution of the target enzyme in Assay Buffer to a concentration that will yield a linear rate of absorbance change over the desired assay time. The optimal concentration should be determined empirically but is typically in the low nanomolar range for thrombin.

-

Test Compound Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in Assay Buffer. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1% v/v).

3. Assay Procedure (96-Well Plate Format)

-

Assay Plate Setup: Add the following to each well of a 96-well microplate:

-

Assay Buffer

-

Test compound solution or vehicle control

-

Enzyme Working Solution

-

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the test compound to interact with the enzyme.

-

Initiate Reaction: Add the Substrate Stock Solution to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below the Kₘ value for kinetic studies or at a saturating concentration for high-throughput screening.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a duration that ensures a linear reaction rate (e.g., 10-30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

-

For inhibitor screening, calculate the percent inhibition relative to the vehicle control.

-

For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Mandatory Visualizations

Caption: Experimental workflow for the photometric assay.

Recommended working concentration for Tos-Gly-Pro-Arg-ANBA-IPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-Gly-Pro-Arg-ANBA-IPA is a chromogenic peptide substrate designed for the sensitive and specific measurement of serine protease activity, particularly thrombin and related enzymes in the coagulation cascade.[1][2][3][4] Upon enzymatic cleavage at the arginine residue, the substrate releases the chromophore 5-amino-2-nitrobenzoic acid (ANBA), which can be quantified spectrophotometrically. This allows for the kinetic analysis of enzyme activity and the screening of enzyme inhibitors.

These application notes provide detailed protocols for the use of this compound in key biochemical assays, data interpretation guidelines, and an overview of the relevant signaling pathways.

Product Information

| Parameter | Value |

| Full Name | Nα-Tosyl-glycyl-L-prolyl-L-arginine-5-amino-2-nitrobenzoic acid isopropylamide |

| Abbreviation | This compound |

| Molecular Formula | C₃₀H₄₁N₉O₈S |

| Molecular Weight | 687.77 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in water (≥ 25 mg/mL) and DMSO.[2] |

| Storage | Store at -20°C for long-term use. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. |

Principle of the Assay

The fundamental principle of assays utilizing this compound is the enzymatic hydrolysis of the substrate. The enzyme, typically thrombin, cleaves the peptide bond between the arginine residue and the ANBA-IPA moiety. This cleavage releases the yellow-colored chromophore, 5-amino-2-nitrobenzoic acid isopropylamide. The rate of the resulting increase in absorbance at a specific wavelength is directly proportional to the enzymatic activity under the given conditions.

References

Application Notes and Protocols: Preparation of Tos-Gly-Pro-Arg-ANBA-IPA Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Tosyl-Glycyl-L-prolyl-L-arginyl-5-amino-2-nitrobenzoic acid isopropylamide (Tos-Gly-Pro-Arg-ANBA-IPA). This chromogenic peptide substrate is utilized in various biochemical assays, particularly for measuring the activity of certain proteases through luminescence or photometric analysis.[1][2][3] One of its key applications is in the rapid and specific photometric determination of recombinant hirudin in plasma.[2]

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to have precise information about the compound. The table below summarizes the key quantitative data for this compound and its common acetate salt form.

| Property | This compound | This compound acetate |

| Molecular Formula | C30H41N9O8S | C32H45N9O10S |

| Molecular Weight | 687.77 g/mol [1][2][4] | 747.82 g/mol [5][6] |

| Purity | >98%[2] | Not specified |

| Appearance | Solid powder[2] | Not specified |

| Solubility | Soluble in DMSO and H2O[2][4][7] | Soluble in H2O (≥ 25 mg/mL)[6] |

| Storage (Powder) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark.[2] | 1 year at -20°C; 2 years at -80°C. Keep sealed and away from moisture.[6] |

| Storage (Stock Solution) | Short term (days to weeks) at 0-4°C; Long term (months) at -20°C.[2] | 1 month at -20°C; 6 months at -80°C. Keep sealed and away from moisture.[5][6] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound. The choice of solvent will depend on the specific requirements of the downstream application. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic peptides, while aqueous solutions may be required for direct use in certain biological assays.[1][8]

Materials:

-

This compound (or its acetate salt)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, deionized or distilled water (H₂O)

-

Microcentrifuge tubes

-

Pipettes and sterile filter tips

-

Vortex mixer

-

(Optional) 0.22 µm syringe filter for sterilization of aqueous solutions

Procedure:

-

Calculate the Required Mass: Determine the mass of the peptide needed to achieve the desired stock solution concentration and volume. The formula for this calculation is: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

-

Aliquot the Peptide: Carefully weigh the calculated mass of the this compound powder and place it in a sterile microcentrifuge tube. It is recommended to perform this in a controlled environment to avoid contamination.

-

Solvent Addition and Dissolution:

-

For DMSO Stock Solution:

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the peptide.

-

Vortex the tube thoroughly until the peptide is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.[9] For very hydrophobic peptides, dissolving in a small amount of DMSO first and then diluting with water to the desired concentration can be effective.[1][8]

-

-

For Aqueous Stock Solution:

-

Begin by attempting to dissolve the peptide in sterile water.[1] Add the calculated volume of water to the microcentrifuge tube.

-

Vortex thoroughly.

-

If the peptide does not fully dissolve in water, the addition of a small amount of ammonium hydroxide (<50 µL) or 10-30% acetic acid can aid in solubilization.[1]

-

If an aqueous stock solution is prepared, it is advisable to sterilize it by passing it through a 0.22 µm filter before use, especially for cell-based assays.[5]

-

-

-

Storage:

-

Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[5][10]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6] Ensure the tubes are well-sealed to prevent moisture contamination.[5]

-

Experimental Workflow Diagram

The following diagram illustrates the decision-making process and steps involved in preparing a stock solution of this compound.

Caption: Workflow for preparing a stock solution of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. glpbio.cn [glpbio.cn]

- 4. This compound - tcsc4229 - Taiclone [taiclone.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. reactivi.ro [reactivi.ro]

- 7. gentaur.com [gentaur.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Luminescence Assay for Thrombin Activity using Tos-Gly-Pro-Arg-ANBA-IPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease, plays a central role in the coagulation cascade by converting fibrinogen to fibrin. Its activity is a key target for anticoagulant drug development. The substrate, Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide (Tos-Gly-Pro-Arg-ANBA-IPA), is a specific peptide sequence recognized and cleaved by thrombin. While primarily documented as a chromogenic substrate, its potential application in luminescence-based assays offers superior sensitivity for high-throughput screening of thrombin inhibitors.

This document provides a detailed protocol for a coupled luminescence assay to measure thrombin activity using this compound. It also includes performance data based on a closely related substrate and visual diagrams to illustrate the workflow and enzymatic reaction.

Principle of the Assay

The Tos-Gly-Pro-Arg peptide sequence of the substrate is selectively cleaved by thrombin between the Arginine (Arg) and the 5-amino-2-nitrobenzoic acid (ANBA) moiety. In a chromogenic assay, the release of the ANBA-IPA fragment results in a measurable change in absorbance.

For a high-sensitivity luminescence assay, a coupled-enzyme approach is employed. The cleavage of the substrate by thrombin releases the ANBA-IPA product. This product then participates in a secondary reaction catalyzed by a specific ligase, which in the presence of ATP, leads to the production of a luminescent signal. The intensity of the emitted light is directly proportional to the amount of ANBA-IPA produced, and thus to the thrombin activity.

Data Presentation

While specific quantitative data for the luminescence assay of this compound is not extensively available, the following table summarizes the kinetic parameters for the enzymatic cleavage of a closely related chromogenic substrate, Tos-Gly-Pro-Arg-pNA (Chromozym-TH), by different forms of thrombin. This data provides a valuable reference for expected enzyme kinetics.

| Enzyme | Substrate | Km (μM) | kcat (s-1) |

| Human α-thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 |

| Bovine α-thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 |

| Human γ-thrombin | Tos-Gly-Pro-Arg-pNA | 14.3 ± 2.4 | 160 ± 9 |

| Bovine β-thrombin | Tos-Gly-Pro-Arg-pNA | 14.4 ± 2.2 | 124 ± 6 |

Experimental Protocols

Materials and Reagents

-

Thrombin Substrate: this compound

-

Enzyme: Human α-thrombin

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 0.1% (w/v) Bovine Serum Albumin (BSA), pH 7.8

-

Substrate Stock Solution: 10 mM this compound in Dimethyl Sulfoxide (DMSO)

-

Enzyme Stock Solution: 1 U/mL Human α-thrombin in Assay Buffer

-

Luminescence Detection Reagent: A commercial kit containing a specific ligase, its substrate, and ATP.

-

Test Compounds: Potential thrombin inhibitors dissolved in DMSO.

-

Microplate: White, opaque, 96-well or 384-well microplate suitable for luminescence measurements.

Assay Procedure

-

Reagent Preparation:

-

Prepare the desired concentrations of test compounds by serial dilution in Assay Buffer. Ensure the final DMSO concentration does not exceed 1% in the final assay volume.

-

Prepare the working solution of Human α-thrombin by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.1 nM).

-

Prepare the working solution of the thrombin substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

-

-

Assay Protocol for Thrombin Inhibitor Screening:

-

Add 5 µL of the test compound or vehicle (Assay Buffer with the same percentage of DMSO) to the wells of the microplate.

-

Add 20 µL of the thrombin working solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the thrombin substrate working solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of the Luminescence Detection Reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence intensity using a microplate luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all readings.

-

Calculate the percentage of thrombin inhibition for each test compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Visualizations

Enzymatic Reaction and Luminescence Generation

Caption: Enzymatic cleavage of the substrate and subsequent light generation.

Experimental Workflow for Inhibitor Screening

Caption: Workflow for the high-throughput screening of thrombin inhibitors.

Application Note: High-Throughput Kinetic Analysis of Coagulation Factors Using the Chromogenic Substrate Tos-Gly-Pro-Arg-ANBA-IPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of enzyme kinetics for key coagulation factors, particularly thrombin and Factor Xa, using the chromogenic substrate Tos-Gly-Pro-Arg-ANBA-IPA. This substrate, containing the peptide sequence Gly-Pro-Arg, is specifically cleaved by these serine proteases, releasing the chromophore 5-amino-2-nitrobenzoic acid (ANBA), which can be quantified spectrophotometrically. The methodologies outlined herein are suitable for high-throughput screening of enzyme inhibitors and detailed characterization of enzyme catalytic efficiency.

Introduction

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss upon vascular injury.[1][2] Central to this process are the serine proteases thrombin (Factor IIa) and Factor Xa. Thrombin is the final enzyme in the cascade, responsible for converting fibrinogen to fibrin, while Factor Xa is a critical component of the prothrombinase complex that activates prothrombin to thrombin.[1][2][3] Due to their pivotal roles, both enzymes are major targets for the development of anticoagulant therapies.

The kinetic analysis of these enzymes is crucial for understanding their function and for the development of novel inhibitors. Chromogenic substrates provide a simple and sensitive method for continuous monitoring of enzyme activity.[4] this compound is a synthetic chromogenic substrate designed for the specific assay of enzymes that recognize the Gly-Pro-Arg sequence. Upon enzymatic cleavage at the C-terminal of the arginine residue, the ANBA-IPA moiety is released, resulting in a measurable increase in absorbance. This application note provides detailed protocols for utilizing this compound to determine the Michaelis-Menten constants (Km) and catalytic constants (kcat) for thrombin and Factor Xa.

Principle of the Assay

The enzymatic reaction is based on the hydrolysis of the amide bond in the this compound substrate by the target enzyme (e.g., thrombin or Factor Xa). This releases the yellow-colored chromophore, ANBA-IPA, which can be detected by monitoring the change in absorbance at a specific wavelength (typically around 405 nm). The initial rate of the reaction is directly proportional to the enzyme concentration, allowing for the determination of kinetic parameters.

Materials and Reagents

-

Substrate: this compound

-

Enzymes: Purified human α-thrombin, Purified human Factor Xa

-

Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

-

Solvent for Substrate: Deionized water or DMSO

-

Microplates: 96-well, clear, flat-bottom plates

-

Spectrophotometer: Microplate reader capable of measuring absorbance at 405 nm

Experimental Protocols

Preparation of Reagents

4.1.1. Substrate Stock Solution

-

This compound is soluble in water.[5] For very hydrophobic peptides, a small amount of DMSO can be used for initial solubilization, followed by dilution with water.[6]

-

Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent.

-

Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[7]

4.1.2. Enzyme Solutions

-

Reconstitute lyophilized enzymes (thrombin, Factor Xa) in a suitable buffer to a known concentration.

-

Store enzyme solutions at -80°C in aliquots. Avoid repeated freeze-thaw cycles.

4.1.3. Assay Buffer

-